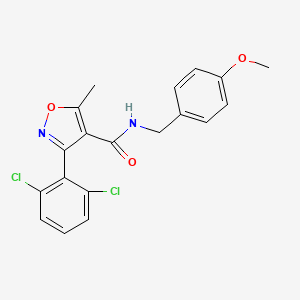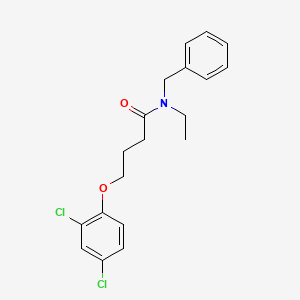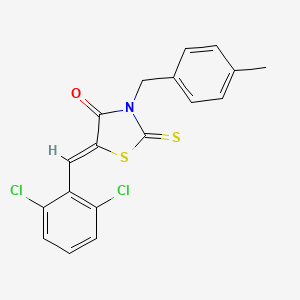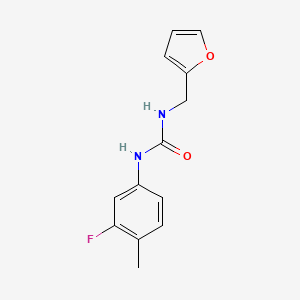![molecular formula C13H15N5O2S B4619807 N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)
N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide" typically involves multi-step synthetic routes that may include the formation of tetrazole rings, the introduction of thioether groups, and the attachment of acetylphenyl and propanamide functionalities. For example, aryloxyacetic acid derivatives containing tetrazole groups have been synthesized through a sequence of reactions starting from appropriate precursors, highlighting the complexity and versatility of synthetic strategies to incorporate tetrazole and thioether groups into organic molecules (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide" has been elucidated using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms and the overall geometry of the molecule. These studies reveal the planarity of the tetrazole ring and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity of "N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide" can be inferred from studies on similar molecules, which undergo a range of chemical reactions including cyclization, nucleophilic substitution, and electrophilic addition. These reactions are often utilized to further modify the structure, introducing new functional groups or creating heterocyclic systems that enhance the compound's biological activity or material properties (Jančienė et al., 2008).
Physical Properties Analysis
The physical properties of "N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide" such as melting point, solubility, and stability, are crucial for its application in various domains. These properties are determined by the compound's molecular structure, particularly the nature of its functional groups and overall molecular geometry. Studies on similar compounds provide valuable information on how structural features influence physical properties, which is essential for designing molecules with desired characteristics (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of "N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide," including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by its unique structure. The presence of a tetrazole ring, for example, can impart certain acidic properties, while the thioether group may affect its nucleophilic characteristics. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interaction with biological systems (Cheruzel et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide and related compounds have been synthesized for their antimicrobial properties. A study demonstrated the antibacterial and antifungal activities of these compounds, showing their potential in addressing microbial infections (Baranovskyi et al., 2018).
Antitumor Activities
This compound has been incorporated into various derivatives for antitumor evaluations. One study designed and synthesized a series of related compounds and tested their anticancer activity across a panel of 57 cell lines. Some of these compounds showed significant efficacy against specific cancer cell lines, indicating their potential as anticancer agents (Mohamed et al., 2016).
Anti-inflammatory and Analgesic Agents
Research into compounds containing N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide has also led to the development of novel anti-inflammatory and analgesic agents. A series of related compounds were synthesized and evaluated, demonstrating significant in vitro anti-inflammatory activity. This suggests their potential use in treating inflammatory conditions and pain management (Shkair et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-9(19)10-3-5-11(6-4-10)14-12(20)7-8-21-13-15-16-17-18(13)2/h3-6H,7-8H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZLMMFLCPIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619750.png)

![1-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4619773.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)


![N-[2-(phenylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4619797.png)
![5-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4619808.png)

![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)
